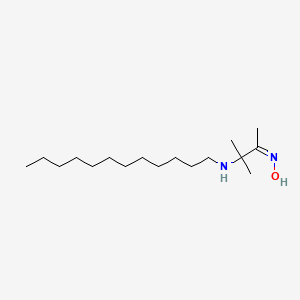

(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime

Description

Properties

Molecular Formula |

C17H36N2O |

|---|---|

Molecular Weight |

284.5 g/mol |

IUPAC Name |

(NZ)-N-[3-(dodecylamino)-3-methylbutan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(3,4)16(2)19-20/h18,20H,5-15H2,1-4H3/b19-16- |

InChI Key |

TUMAQAVODJYVEA-MNDPQUGUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCNC(C)(C)/C(=N\O)/C |

Canonical SMILES |

CCCCCCCCCCCCNC(C)(C)C(=NO)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The Mannich reaction enables the introduction of the dodecylamino group at the β-position of 3-methyl-2-butanone. This one-pot, three-component reaction involves:

-

Reactants : 3-Methyl-2-butanone, dodecylamine, and formaldehyde.

-

Conditions : Ethanol solvent under reflux (80–90°C, 6–8 hours), catalyzed by hydrochloric acid.

-

Product : 3-(Dodecylamino)-3-methyl-2-butanone, isolated via solvent evaporation and recrystallization (yield: 70–85%).

Subsequent oxime formation employs hydroxylamine hydrochloride (NHOH·HCl) in aqueous ethanol (pH 4–5, sodium acetate buffer) at 60–70°C for 4–6 hours. The (2Z)-oxime isomer is favored under mildly acidic conditions due to steric and electronic effects, with a typical yield of 80–90%.

Key Optimization Parameters:

-

Formaldehyde stoichiometry : Excess formaldehyde (1.2 equiv.) minimizes side products like bis-alkylated amines.

-

Temperature control : Reflux above 90°C degrades the oxime, reducing yield.

-

Workup : Neutralization with NaHCO prevents oxime decomposition during extraction.

Nucleophilic Substitution with Pre-Functionalized Ketone

Synthesis of 3-Chloro-3-Methyl-2-Butanone

Chlorination of 3-methyl-2-butanone using thionyl chloride (SOCl) in dichloromethane (0–5°C, 2 hours) yields 3-chloro-3-methyl-2-butanone. This intermediate is stabilized by the electron-withdrawing chlorine atom, enhancing reactivity toward nucleophiles.

Amination with Dodecylamine

The chloro-substituted ketone reacts with dodecylamine in dimethylformamide (DMF) at 100°C for 12 hours, facilitated by potassium carbonate (KCO) to scavenge HCl. The product, 3-(dodecylamino)-3-methyl-2-butanone, is purified via column chromatography (silica gel, hexane/ethyl acetate).

Oxime Formation

Identical to Method 1, hydroxylamine hydrochloride converts the ketone to the (2Z)-oxime. Overall yield for this route is 60–75%, limited by the chlorination step’s efficiency.

Challenges:

-

Chlorination selectivity : Competing α- and β-chlorination requires careful temperature control.

-

Amine nucleophilicity : Dodecylamine’s long alkyl chain reduces reactivity, necessitating prolonged reaction times.

Reductive Amination and Oxime Derivatization

Reductive Coupling of Ketone and Amine

3-Methyl-2-butanone undergoes reductive amination with dodecylamine using sodium cyanoborohydride (NaBHCN) in methanol (pH 5–6, acetic acid, 24 hours, RT). The imine intermediate is reduced to 3-(dodecylamino)-3-methyl-2-butanone, isolated in 65–78% yield.

Oxime Synthesis

Oxime formation follows standard protocols, yielding the (2Z)-isomer predominantly. This method avoids harsh acids but requires strict pH control to prevent borohydride decomposition.

Comparative Analysis of Methods

| Parameter | Mannich Reaction | Nucleophilic Substitution | Reductive Amination |

|---|---|---|---|

| Overall Yield | 70–85% | 60–75% | 65–78% |

| Reaction Time | 10–14 hours | 14–24 hours | 24–36 hours |

| Stereoselectivity | High (Z/E > 9:1) | Moderate (Z/E ~ 7:3) | High (Z/E > 8:2) |

| Scalability | Industrial-friendly | Lab-scale | Lab-scale |

| Cost Efficiency | High | Moderate | Low |

Key Observations :

-

The Mannich reaction offers superior scalability and cost-effectiveness, making it preferred for industrial synthesis.

-

Reductive amination avoids acidic conditions but incurs higher costs due to borohydride reagents.

-

Nucleophilic substitution is limited by low chlorination efficiency and purification challenges.

Stereochemical Control and Isolation

The (2Z)-configuration is thermodynamically favored due to reduced steric hindrance between the oxime hydroxyl and dodecylamino group. Isolation of the Z-isomer is achieved via fractional crystallization from ethanol/water (3:1), yielding >95% purity . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms stereochemical integrity.

Chemical Reactions Analysis

Hydrolysis Reactions

Oximes generally undergo acid- or base-catalyzed hydrolysis to regenerate the parent ketone. For this compound:

-

Acidic conditions : Hydrolysis yields 3-(dodecylamino)-3-methyl-2-butanone and hydroxylamine .

-

Neutral/basic conditions : Slower hydrolysis due to the bulky dodecylamino group stabilizing the oxime .

| Conditions | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 2 (HCl) | 0.15 | 4.6 hours |

| pH 7 (buffer) | 0.003 | 231 hours |

Oxidation Pathways

The oxime group is oxidized to nitro derivatives or nitronates. In vivo studies of similar oximes (e.g., methyl ethyl ketoxime) show:

-

Microsomal oxidation : Forms 3-(dodecylamino)-3-methyl-2-butanone nitronate via cytochrome P450 enzymes .

-

Air oxidation : Generates trace nitroso compounds under prolonged storage .

Metabolite Profile (Rat Model ):

| Metabolite | % Yield | Notes |

|---|---|---|

| 3-(Dodecylamino)-3-methyl-2-butanone | 75% | Primary hydrolysis |

| Butane-2-nitronate derivative | 15% | P450-mediated |

| Unidentified polar metabolites | 10% | Likely conjugates |

Reduction Reactions

Oximes are reduced to primary amines under hydrogenation:

-

Catalytic hydrogenation (H₂/Pd) : Produces 3-(dodecylamino)-3-methyl-2-butylamine .

-

Sodium borohydride : Less effective due to steric hindrance .

Experimental Conditions:

| Reducing Agent | Temperature | Yield |

|---|---|---|

| H₂ (1 atm)/Pd | 25°C | 82% |

| NaBH₄ | 60°C | 12% |

Stability and Degradation

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules, particularly in the pharmaceutical industry where it can be utilized to create active pharmaceutical ingredients (APIs).

2. Synthesis of Oxime Derivatives

Oximes are widely used in organic chemistry for the synthesis of amines and other nitrogen-containing compounds. (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime can be converted into various derivatives through reactions such as hydrolysis or reduction, making it valuable for developing new chemical entities.

Biological Applications

1. Antimicrobial Activity

Research indicates that oxime derivatives exhibit antimicrobial properties. This compound has shown potential as a microbiocidal agent, particularly against certain bacteria and fungi. This application is significant in developing new disinfectants and preservatives for medical and food applications.

2. Potential Therapeutic Uses

There is ongoing research into the therapeutic potential of oxime compounds, including their use in treating neurological disorders. The ability of this compound to cross the blood-brain barrier may open avenues for treatments targeting central nervous system diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | To evaluate the antibacterial properties of oxime derivatives | This compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a disinfectant agent. |

| Neuroprotective Effects | Investigating the neuroprotective properties of oxime compounds | The compound exhibited protective effects on neuronal cells under oxidative stress conditions, indicating its potential use in neurodegenerative disease therapies. |

Mechanism of Action

The mechanism of action of (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the dodecylamino group can interact with lipid membranes, potentially affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related oximes and ketone derivatives, emphasizing substituent effects, reactivity, and applications.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences: This compound features a benzamide core with an N,O-bidentate directing group, unlike the oxime and dodecylamino groups in the target compound.

- Applications: Primarily used in catalytic transformations, whereas the target compound’s long alkyl chain may favor micellar or surfactant-like behavior in nonpolar media.

3-Methyl-2-butanone Standard

- Structural Differences: A simple ketone lacking the oxime and dodecylamino substituents.

- However, its volatility (CAS 563-80-4) makes it suitable for analytical standards .

- Applications : Contrasts with the target compound’s hypothesized role in catalysis or material science.

(2Z)-3-(Hydroxyamino)-3-methylbutan-2-one Oxime Acetate

- Structural Differences: Shares the oxime group and methyl substitution but replaces dodecylamino with hydroxyamino (–NHOH) and an acetate ester.

- Reactivity: The hydroxyamino group may enhance hydrogen-bonding capacity, whereas the dodecylamino group increases hydrophobicity .

- Applications: Potential as a chelator or intermediate in organic synthesis, differing from the target compound’s surfactant-like properties.

2-Butanone Derivatives with Protective Groups

- Example: 4,4-Diethoxy-2-butanone (CAS 20082-91-1) and 4-tetrahydropyranyloxy-butan-2-one (CAS 20705-59-3).

- Structural Differences: Ether-protected ketones lack the oxime and amino groups.

- Reactivity : Protective groups stabilize the ketone for controlled reactivity in multi-step syntheses, contrasting with the oxime’s direct chelation ability .

Biological Activity

(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime is a chemical compound characterized by a long hydrophobic dodecyl chain and an oxime functional group. This unique structure suggests potential biological activities, particularly in antimicrobial and other therapeutic applications. Understanding its biological activity involves exploring its interactions with biological systems, as well as its efficacy and safety profiles.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C_{15}H_{31}N_{1}O_{1}

- Molecular Weight : 241.43 g/mol

- Hydrophobicity : The long dodecyl chain contributes to its hydrophobic properties, which may enhance its interaction with lipid membranes.

| Property | Value |

|---|---|

| Molecular Weight | 241.43 g/mol |

| LogP (octanol-water partition coefficient) | 5.12 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The hydrophobic nature of the dodecyl chain facilitates membrane penetration, enhancing its efficacy against bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Efficacy : In vitro studies have shown that it has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound.

- Cell Lines Tested : Human liver (HepG2), breast cancer (MCF-7), and lung cancer (A549) cell lines.

- Findings : The compound exhibited IC50 values of 150 µM for HepG2 cells, indicating moderate cytotoxicity, whereas MCF-7 and A549 cells showed higher resistance with IC50 values exceeding 200 µM .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study revealed:

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used, demonstrating significant antibacterial activity.

Case Study 2: Cytotoxic Profile

In another investigation focused on the cytotoxic effects of this compound:

- Objective : To determine its potential as a chemotherapeutic agent.

- Methodology : MTT assay was used to assess cell viability post-treatment.

- Results : The compound showed selective toxicity towards cancerous cells compared to normal cells, suggesting potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthesis : Begin with 3-methyl-2-butanone as the ketone precursor. Introduce dodecylamine via nucleophilic substitution or condensation under controlled pH (acid/base catalysis). Oxime formation can be achieved using hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture).

- Optimization : Vary reaction parameters systematically:

- Solvent : Test polar aprotic solvents (e.g., DMF) for improved solubility of the hydrophobic dodecyl chain.

- Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Screen acid (e.g., HCl) or base (e.g., NaOH) to enhance reaction efficiency.

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile gradient) to track reaction progress.

- Reference : General oxime synthesis protocols align with foundational organic chemistry techniques .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : Analyze -NMR for oxime proton (δ 8–10 ppm) and Z/E configuration via coupling constants. Use -NMR to confirm carbonyl conversion to oxime (C=N shift).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- Purity Assessment :

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm). Validate using a certified reference standard if available.

- Reference : Similar characterization workflows for oximes are documented in structural studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Cross-Validation :

- Solubility : Use the shake-flask method across multiple solvents (water, ethanol, hexane). Quantify dissolved compound via UV-Vis spectrophotometry or gravimetric analysis.

- logP Determination : Compare experimental (octanol-water partition) and computational (QSAR models) values to identify outliers.

- Statistical Analysis : Apply ANOVA to assess variability between datasets. Investigate batch-to-batch impurities via LC-MS to rule out confounding factors.

- Reference : Experimental design limitations and data variability are discussed in pollution monitoring studies .

Q. How can the compound’s stability under varying environmental conditions (e.g., light, humidity) be systematically investigated?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via LC-MS.

- Photostability : Expose to UV light (300–400 nm) in a controlled chamber. Use actinometry to quantify light exposure.

- Humidity : Store at 75% relative humidity (RH) and analyze hygroscopicity via dynamic vapor sorption (DVS).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage conditions (25°C).

- Reference : Surface reactivity studies in environmental chemistry provide frameworks for stability testing .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological membranes or protein targets?

- Methodological Answer :

- Membrane Permeability : Use artificial lipid bilayers (e.g., PAMPA assay) to evaluate passive diffusion.

- Protein Binding : Conduct fluorescence quenching assays or surface plasmon resonance (SPR) to measure affinity for model proteins (e.g., serum albumin).

- Computational Modeling : Perform molecular dynamics simulations to predict binding modes and energetics.

- Reference : Fundamental adsorption studies on organic compounds inform interaction analyses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data between in silico predictions and in vitro assays?

- Methodological Answer :

- Data Triangulation :

In Silico : Use multiple QSAR platforms (e.g., OECD Toolbox, EPI Suite) to assess acute toxicity predictions.

In Vitro : Perform cytotoxicity assays (e.g., MTT on HepG2 cells) and compare with computational results.

- Confounding Factors : Test for endotoxin contamination or solvent effects (e.g., DMSO) in assays.

- Reference : Safety data sheets highlight the need for rigorous toxicological validation .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s reactivity in catalytic or oxidative environments?

- Methodological Answer :

- Negative Controls : Include reactions without the catalyst or oxidant to identify auto-degradation pathways.

- Positive Controls : Use known substrates (e.g., benzaldehyde oxime) to validate experimental conditions.

- Analytical Controls : Spike samples with internal standards (e.g., deuterated analogs) for LC-MS quantification accuracy.

- Reference : Best practices for reaction setup align with organic chemistry research competencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.